Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- is a chemical compound with the molecular formula C9H12N2O5S and a molecular weight of 260.267 g/mol . This compound is known for its unique structure, which includes both an amino group and a hydroxybenzoyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- typically involves the reaction of 5-amino-2-hydroxybenzoic acid with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydroxybenzoyl group can be reduced to form corresponding alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted ethanesulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The amino and hydroxybenzoyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: Similar in structure but lacks the hydroxybenzoyl group.
Propanesulfonic acid: Contains a longer carbon chain but does not have the amino and hydroxybenzoyl groups.
Benzenesulfonic acid: Has a benzene ring but lacks the amino and hydroxybenzoyl groups.
Uniqueness
Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]- is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of both amino and hydroxybenzoyl groups allows for a wide range of interactions and modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
586976-45-6 |
---|---|
Molekularformel |
C9H12N2O5S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
2-[(5-amino-2-hydroxybenzoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C9H12N2O5S/c10-6-1-2-8(12)7(5-6)9(13)11-3-4-17(14,15)16/h1-2,5,12H,3-4,10H2,(H,11,13)(H,14,15,16) |
InChI-Schlüssel |
PTKGJZPZFLMBRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(=O)NCCS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.